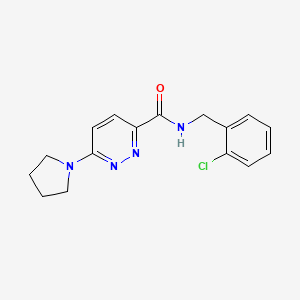
N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17ClN4O and its molecular weight is 316.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H15ClN4O
- CAS Number : 66346-85-8
The presence of the pyridazine ring and the pyrrolidine moiety is significant for its biological activity, particularly in modulating various biological pathways.
Antibacterial Activity
Research indicates that derivatives of pyridazine and pyrrolidine exhibit notable antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, showcasing their potential as antibacterial agents . The mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
Anticancer Properties
The compound's structural analogs have shown promise in cancer therapy. Studies have highlighted the cytotoxic effects of pyrrolidine derivatives against various cancer cell lines. For example, one study reported that certain pyrrolidine-containing compounds exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of nitrogen heterocycles in these compounds is believed to enhance their interaction with cellular targets, leading to improved therapeutic outcomes.
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity in Cancer Cells :
Table 1: Biological Activity Summary of Related Compounds
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)11-18-16(22)14-7-8-15(20-19-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJBTDGTYCFPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














